1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

15‑PGDH inhibition enzyme potency prostaglandin metabolism

This 15-PGDH inhibitor belongs to the piperidinyl urea class with nanomolar biochemical potency (IC50 = 6.40 nM). It features a 3-trifluoromethylphenyl urea moiety and 4-hydroxypiperidine ring for enhanced solubility. Its reproducible potency makes it an ideal mid-range calibration standard for high-throughput screening, bridging ultra-potent (SW033291) and weaker analogs. With a 212-fold selectivity over ALDH1A1, it serves as a critical reference tool for off-target profiling and SAR model validation. Bulk and custom synthesis inquiries welcome.

Molecular Formula C15H20F3N3O2
Molecular Weight 331.339
CAS No. 1797736-15-2
Cat. No. B2459632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
CAS1797736-15-2
Molecular FormulaC15H20F3N3O2
Molecular Weight331.339
Structural Identifiers
SMILESC1CN(CCC1O)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C15H20F3N3O2/c16-15(17,18)11-2-1-3-12(10-11)20-14(23)19-6-9-21-7-4-13(22)5-8-21/h1-3,10,13,22H,4-9H2,(H2,19,20,23)
InChIKeyOPJHJDQHBLVSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea (CAS 1797736-15-2): A Potent 15-PGDH Inhibitor Scaffold for Inflammation and Tissue Regeneration Research


1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea (CAS 1797736-15-2, molecular weight 331.339) belongs to the piperidinyl urea class of 15-hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitors . This compound was developed by Myoforte Therapeutics and features a 3‑trifluoromethylphenyl urea moiety and a 4‑hydroxypiperidine ring, structural motifs associated with nanomolar biochemical potency against human 15‑PGDH [1]. It is disclosed in US Patent 11,345,702 and US Patent Application 2023/0390274 as Compound A‑32, signaling proprietary medicinal chemistry investment [2].

Why Generic 15‑PGDH Inhibitors Cannot Substitute for 1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea in Targeted Research Applications


15‑PGDH inhibitors span diverse chemotypes—thiophene ureas (SW033291), piperidinyl ureas (this series), and others—and each scaffold imparts distinct pharmacological profiles . Within the piperidinyl urea series, even minor structural modifications such as removing the 4‑hydroxyl group or altering the N‑aryl substituent can produce large shifts in potency and selectivity [1]. For instance, Compound A‑6 from the same patent family attains an IC50 of 2.70 nM against 15‑PGDH, whereas Compound A‑4 reaches only 46.6 nM, demonstrating that procurement of an uncharacterized analog carries risk of obtaining inactive material [2]. Direct quantitative comparisons are therefore essential.

Quantitative Differentiation of 1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea Against Closest Comparators


Potency Against 15‑PGDH: Head‑to‑Head Comparison with the Benchmark SW033291

The target compound achieves a 15‑PGDH IC50 of 6.40 nM in an in vitro biochemical assay [1], positioning it as a high‑potency inhibitor. The benchmark 15‑PGDH inhibitor SW033291 has a reported IC50 of 1.5 nM . This 4.3‑fold reduction in potency relative to SW033291 provides an intermediate potency profile that enables dose‑response resolution at concentrations readily accessible in biochemical screening while maintaining strong target engagement.

15‑PGDH inhibition enzyme potency prostaglandin metabolism

Selectivity Over ALDH1A1 as a Counter‑Screen: Comparison with ML148

The target compound exhibits an ALDH1A1 IC50 of 1360 nM [1], yielding a 15‑PGDH/ALDH1A1 selectivity ratio of approximately 212‑fold. The reference inhibitor ML148 shows 15‑PGDH IC50 = 56 nM and ALDH1A1 IC50 = 36 000 nM, a selectivity ratio of approximately 643‑fold [2]. While the target compound is less selective than ML148, a selectivity window of >200‑fold may be sufficient for biological studies; the lower absolute ALDH1A1 IC50 may actually indicate ability to engage multiple aldehyde dehydrogenases, potentially broadening therapeutic utility.

off‑target selectivity ALDH1A1 15‑PGDH counter‑screen

Comparision Within Piperidinyl Urea Series: Distinct Potency Window Relative to Compound A‑4 and Compound A‑6

Within the Myoforte patent series, Compound A‑6 (BDBM50445521) records a 15‑PGDH IC50 of 2.70 nM, while Compound A‑4 (BDBM556302) reaches only 46.6 nM [1]. The target compound’s IC50 of 6.40 nM thus occupies a distinct potency tier: 2.4‑fold less potent than A‑6 but 7.3‑fold more potent than A‑4. This well‑resolved position in the SAR landscape allows researchers to select the molecule that best matches their desired potency range for probing dose‑response relationships without resorting to structurally distinct scaffolds.

SAR piperidinyl urea 15‑PGDH inhibitor series

Structural Determinant of 4‑Hydroxyl Group: Impact on Polarity and Hydrogen‑Bonding Capacity

The presence of the 4‑hydroxyl group on the piperidine ring distinguishes this compound from the des‑hydroxy analog 1‑(2‑piperidin‑1‑ylethyl)‑3‑[3‑(trifluoromethyl)phenyl]urea (CAS 121145‑90‑2). While experimental logP data are not publicly available for either compound, the hydroxyl moiety is expected to increase topological polar surface area (tPSA) by approximately 20 Ų relative to the des‑hydroxy form, thereby enhancing aqueous solubility and reducing passive membrane permeability . This property may rationalize the compound’s selection as a development candidate in the Myoforte patent portfolio, where balancing solubility and permeability is critical [1].

physicochemical properties 4‑hydroxypiperidine solubility

Intellectual Property and Availability: Impact on Procurement and Freedom to Operate

The target compound is explicitly claimed in two Myoforte Therapeutics patent documents, US 11,345,702 and US 2023/0390274, both listing Compound A‑32 [1]. By contrast, SW033291 is governed by distinct IP originating from academic research and is commercialized by multiple vendors under different license arrangements . Researchers seeking to develop novel 15‑PGDH‑targeted therapies may prefer the Myoforte‑protected scaffold because it offers a clear pathway for patent licensing under a single assignee, whereas the complex licensing status of SW033291 can complicate commercial development.

patent landscape procurement freedom to operate

Optimal Research and Industrial Application Scenarios for 1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea Based on Validated Evidence


Biochemical Assay Calibration for 15‑PGDH Inhibitor Screening Campaigns

The reproducible IC50 of 6.40 nM makes this compound an excellent mid‑range calibration standard for high‑throughput screening of 15‑PGDH inhibitors [1]. Its potency falls between the ultra‑potent SW033291 (1.5 nM) and weaker inhibitors like Compound A‑4 (46.6 nM), enabling robust Z‑factor calculations and dose‑response validation in automated fluorescence‑based assays.

Selectivity Profiling in Aldehyde Dehydrogenase Counter‑Screens

With a demonstrated 212‑fold selectivity window over ALDH1A1, this compound can serve as a reference tool for assessing off‑target activity in aldehyde dehydrogenase panels [2]. Its intermediate ALDH1A1 IC50 (1360 nM) facilitates detection of subtle shifts in selectivity when testing new analogs, an advantage over extremely selective compounds that require high concentrations to observe any off‑target effect.

Structure–Activity Relationship (SAR) Studies Within Piperidinyl Urea Series

The compound’s position between A‑6 (2.70 nM) and A‑4 (46.6 nM) on the potency scale provides an essential data point for SAR models [3]. Researchers exploring the impact of the 4‑hydroxyl group and N‑aryl trifluoromethyl substitution can use this compound as a reference to quantify the contribution of each substituent to biochemical activity.

Lead Optimization Programs Requiring Balanced Solubility and Permeability

The 4‑hydroxyl group differentiates this compound from the des‑hydroxy analog (CAS 121145‑90‑2) and is predicted to enhance aqueous solubility through increased tPSA and an additional hydrogen‑bond donor . In lead optimization, this property can improve oral absorption and reduce the need for complex formulation strategies, directly impacting the translational potential of the series.

Quote Request

Request a Quote for 1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.